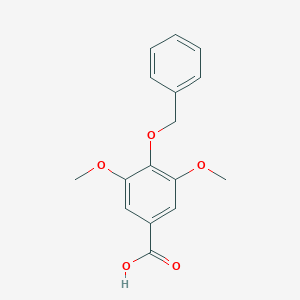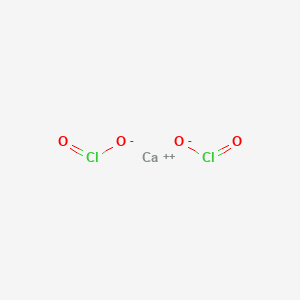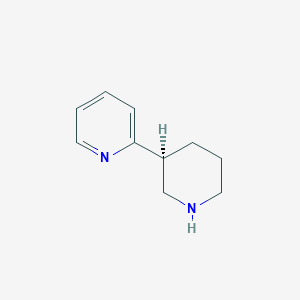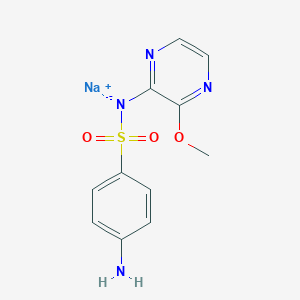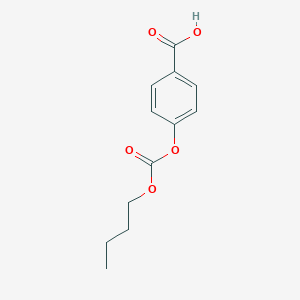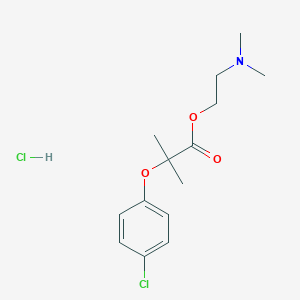
2-(Dimethylamino)ethyl 2-(4-chlorophenoxy)-2-methylpropionate hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Dimethylamino)ethyl 2-(4-chlorophenoxy)-2-methylpropionate hydrochloride is a chemical compound that has gained attention in scientific research due to its potential as a pharmacological tool. This compound is commonly referred to as DMCM, and it is a GABAergic agent that acts as a positive allosteric modulator of GABAA receptors. In
作用機序
DMCM acts as a positive allosteric modulator of GABAA receptors. GABAA receptors are ionotropic receptors that are widely distributed throughout the brain and play a critical role in the regulation of neuronal excitability. DMCM enhances the binding of GABA to GABAA receptors, which leads to an increase in chloride ion influx and hyperpolarization of the neuronal membrane. This results in an overall decrease in neuronal excitability and anxiolytic effects.
生化学的および生理学的効果
DMCM has been shown to have anxiolytic, anticonvulsant, and sedative effects in animal models. It has also been shown to enhance the effects of other GABAergic agents, such as benzodiazepines. DMCM has been found to increase the duration of slow-wave sleep and decrease the amount of REM sleep in animal studies. It has also been shown to have anticonvulsant effects in animal models of epilepsy.
実験室実験の利点と制限
DMCM is a useful tool for studying the role of GABAA receptors in various physiological and pathological conditions. It has been extensively studied in animal models and in vitro studies, and its effects on GABAA receptors are well characterized. However, DMCM has limitations in terms of its specificity for GABAA receptors. It has been shown to have some activity at other receptors, such as glycine receptors and nicotinic acetylcholine receptors. This can complicate the interpretation of experimental results.
将来の方向性
There are several future directions for research on DMCM. One area of interest is the development of more selective GABAA receptor modulators that can be used to study the specific subtypes of GABAA receptors. Another area of interest is the investigation of the effects of DMCM on other neurotransmitter systems, such as the glutamate system. Additionally, the potential therapeutic applications of DMCM in the treatment of anxiety disorders, epilepsy, and sleep disorders warrant further investigation.
合成法
DMCM is synthesized through a multi-step process that involves the reaction of 2-(4-chlorophenoxy)-2-methylpropionic acid with dimethylamine. The reaction is carried out in the presence of a catalyst and solvent, and the resulting product is purified through recrystallization. The final product is obtained as a hydrochloride salt.
科学的研究の応用
DMCM has been extensively studied in scientific research due to its potential as a pharmacological tool. It is commonly used as a GABAergic agent to study the role of GABAA receptors in various physiological and pathological conditions. DMCM has been used in animal models to study the effects of GABAergic agents on anxiety, epilepsy, and sleep disorders. It has also been used in in vitro studies to investigate the molecular mechanisms of GABAA receptor modulation.
特性
CAS番号 |
14666-84-3 |
|---|---|
製品名 |
2-(Dimethylamino)ethyl 2-(4-chlorophenoxy)-2-methylpropionate hydrochloride |
分子式 |
C14H21Cl2NO3 |
分子量 |
322.2 g/mol |
IUPAC名 |
2-(dimethylamino)ethyl 2-(4-chlorophenoxy)-2-methylpropanoate;hydrochloride |
InChI |
InChI=1S/C14H20ClNO3.ClH/c1-14(2,13(17)18-10-9-16(3)4)19-12-7-5-11(15)6-8-12;/h5-8H,9-10H2,1-4H3;1H |
InChIキー |
SNMIXMYCGBZBEO-UHFFFAOYSA-N |
SMILES |
CC(C)(C(=O)OCCN(C)C)OC1=CC=C(C=C1)Cl.Cl |
正規SMILES |
CC(C)(C(=O)OCCN(C)C)OC1=CC=C(C=C1)Cl.Cl |
その他のCAS番号 |
14666-84-3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Hexahydro-1,3,5-tris[3-(oxiranylmethoxy)-1-oxopropyl]-1,3,5-triazine](/img/structure/B78626.png)
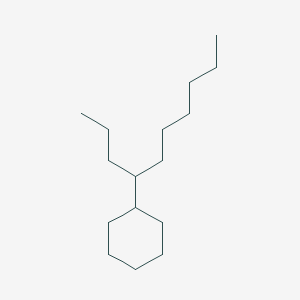
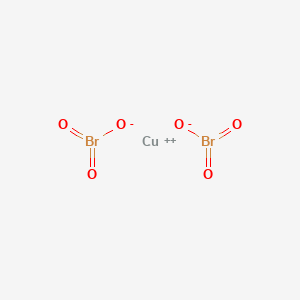
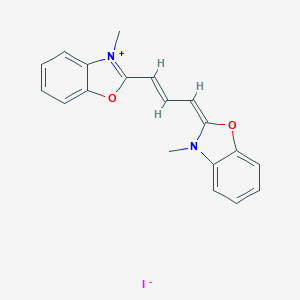
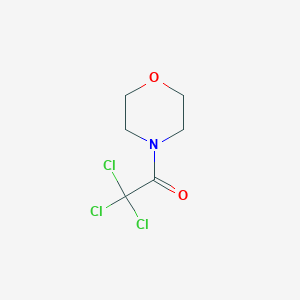
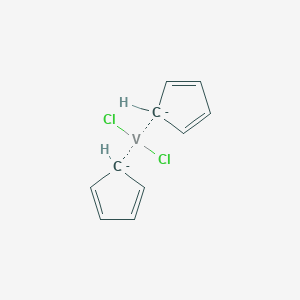
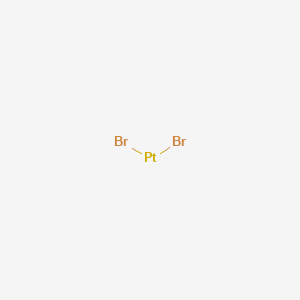
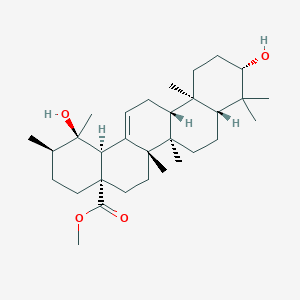
![3-(5-Chloro-1H-Benzo[D]Imidazol-2-Yl)Propan-1-Ol](/img/structure/B78642.png)
